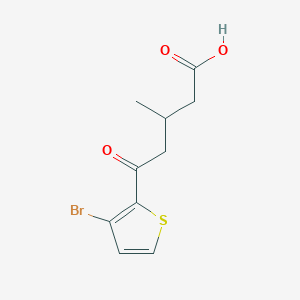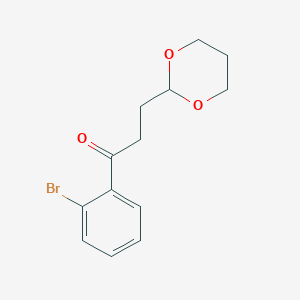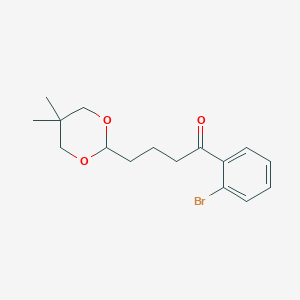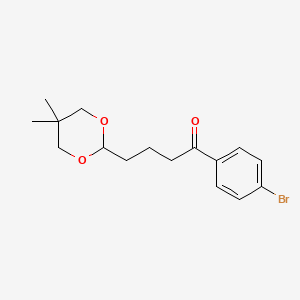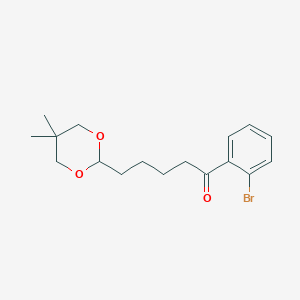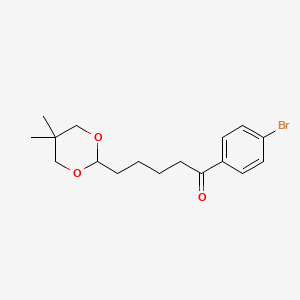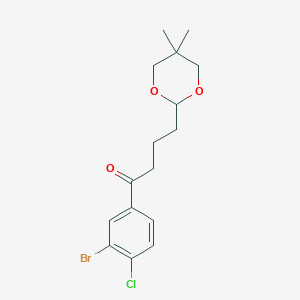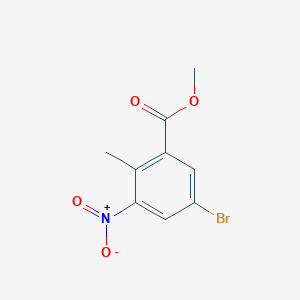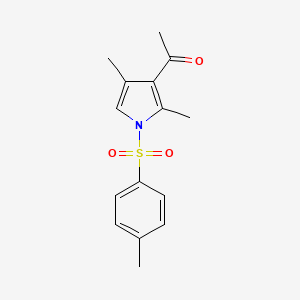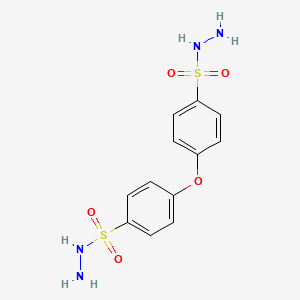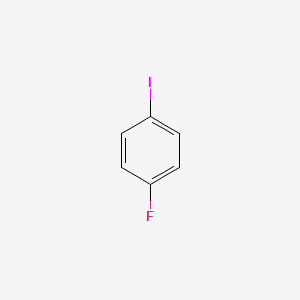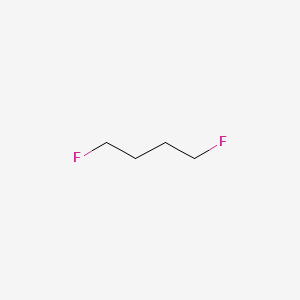
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
Descripción general
Descripción
The tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals. The tert-butyl group attached to the piperazine ring enhances the steric bulk of the molecule, which can influence its reactivity and interaction with biological targets .
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions, including amination, acylation, and substitution reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, other derivatives have been synthesized using different starting materials and reaction conditions, highlighting the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives has been characterized using various analytical techniques such as single crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry. These studies reveal that the piperazine ring often adopts a chair conformation, and the presence of substituents on the phenyl ring can influence the overall molecular geometry, as seen in the dihedral angles between different rings in the molecule .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl piperazine-1-carboxylate derivatives is influenced by the presence of functional groups such as nitro, amino, and methoxy groups. These functional groups can participate in various chemical reactions, including nucleophilic substitution and condensation reactions. The steric hindrance provided by the tert-butyl group can also affect the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. These compounds exhibit properties such as photoluminescence and photocatalytic activity, which can be assessed using techniques like thermogravimetric analysis and infrared spectroscopy. The introduction of different substituents on the phenyl ring can lead to variations in these properties, making them suitable for various applications in materials science and catalysis .
Aplicaciones Científicas De Investigación
Organic Intermediate and Structural Analysis
- Synthesis and Characterization : Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate serves as an organic intermediate. Its structure has been analyzed using various spectroscopic methods and X-ray diffraction, providing insights into its molecular structure and stability. This kind of research is crucial for understanding the compound's potential applications in various fields, including pharmaceuticals and material science (Yang et al., 2021).
Synthesis of Biologically Active Compounds
- Intermediate for Synthesis of Bioactive Compounds : Another derivative, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized and identified as an important intermediate for the creation of biologically active benzimidazole compounds. This indicates the compound's relevance in medicinal chemistry for drug development (Liu Ya-hu, 2010).
Crystallography and Molecular Structure
- X-ray Diffraction Studies : Further research on derivatives like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate provided detailed X-ray crystallography analysis. Such studies are pivotal in understanding the compound's molecular geometry and potential interactions, which can inform its applications in various chemical and pharmaceutical processes (Sanjeevarayappa et al., 2015).
Antibacterial and Anthelmintic Activity
- Biological Evaluation for Medical Applications : There is evidence of biological evaluation of similar compounds for antibacterial and anthelmintic activity. For example, the study of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate showed moderate anthelmintic activity. This type of research is crucial for exploring the potential therapeutic applications of these compounds (Sanjeevarayappa et al., 2015).
Anticorrosive Properties
- Industrial Applications in Corrosion Inhibition : There is also research on the anticorrosive properties of related compounds, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate. This compound has been studied for its ability to inhibit corrosion in carbon steel, which highlights its potential industrial applications (Praveen et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-17(8-10-18)12-5-6-13(19(21)22)14(11-12)23-4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJMFNJMNNJGRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649774 | |
| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
CAS RN |
1017782-79-4 | |
| Record name | tert-Butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


